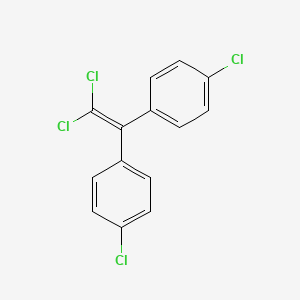

p,p'-DDE

Vue d'ensemble

Description

p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE): is a persistent organic pollutant and a major metabolite of the infamous pesticide dichlorodiphenyltrichloroethane (DDT). It is known for its environmental persistence and bioaccumulation in the food chain. p,p’-DDE is a lipophilic compound, meaning it tends to accumulate in fatty tissues of living organisms, leading to long-term exposure risks .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: p,p’-DDE is primarily formed through the environmental degradation of DDT. The degradation process involves the removal of hydrogen chloride (HCl) from DDT, resulting in the formation of p,p’-DDE. This reaction typically occurs under natural environmental conditions, such as exposure to sunlight and microbial activity .

Industrial Production Methods: There are no specific industrial production methods for p,p’-DDE as it is not intentionally manufactured. Instead, it is a byproduct of DDT degradation. the synthesis of DDT itself involves the reaction of chloral (trichloroacetaldehyde) with chlorobenzene in the presence of sulfuric acid as a catalyst .

Analyse Des Réactions Chimiques

Types of Reactions: p,p’-DDE undergoes various chemical reactions, including:

Oxidation: p,p’-DDE can be oxidized to form more polar metabolites, which are more easily excreted from the body.

Reduction: Reduction reactions can convert p,p’-DDE back to DDT under certain conditions.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) can be used.

Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂)

Major Products Formed:

Oxidation: Polar metabolites such as dichlorodiphenylacetic acid (DDA).

Reduction: Regeneration of DDT.

Substitution: Various chlorinated derivatives

Applications De Recherche Scientifique

p,p’-DDE has been extensively studied for its environmental and health impacts. Some key research applications include:

Environmental Monitoring: p,p’-DDE is used as a marker for assessing historical DDT contamination in soil, water, and biological samples.

Toxicology Studies: Research on p,p’-DDE helps understand its toxic effects on wildlife and humans, including endocrine disruption and carcinogenicity.

Epidemiological Studies: p,p’-DDE levels in human tissues are studied to investigate potential links to diseases such as cancer and diabetes.

Bioremediation Research: Studies focus on microbial degradation of p,p’-DDE to develop effective bioremediation strategies for contaminated sites.

Mécanisme D'action

p,p’-DDE exerts its effects primarily through endocrine disruption. It acts as an anti-androgen, binding to androgen receptors and inhibiting their normal function. This disruption can lead to reproductive and developmental abnormalities in wildlife and humans. Additionally, p,p’-DDE can interfere with the normal functioning of the immune system and has been linked to increased incidence of autoimmune diseases .

Comparaison Avec Des Composés Similaires

p,p’-DDT: The parent compound from which p,p’-DDE is derived. It is also a persistent organic pollutant with similar environmental and health impacts.

p,p’-DDD: Another major metabolite of DDT, with similar persistence and bioaccumulation properties.

o,p’-DDE: An isomer of p,p’-DDE with slightly different chemical properties and environmental behavior

Uniqueness of p,p’-DDE: p,p’-DDE is unique in its strong anti-androgenic activity compared to its parent compound DDT and other metabolites. Its persistence in the environment and ability to bioaccumulate make it a significant concern for long-term ecological and human health .

Activité Biologique

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent organic pollutant and a major metabolite of the pesticide DDT. Its biological activity has been the subject of extensive research due to its implications for human health and environmental toxicity. This article synthesizes findings from various studies to elucidate the biological effects of this compound, including its mechanisms of action, potential health risks, and case studies.

Cellular Effects

Research indicates that this compound can induce significant morphological changes in cells, particularly in promyelocytic cells. A study demonstrated that exposure to this compound increased intracellular calcium levels and activated protein kinase C (PKC) and p38 MAPK pathways, which are critical for cell differentiation and survival . These effects were concentration-dependent, suggesting that even low levels of exposure can disrupt cellular homeostasis.

Endocrine Disruption

This compound is recognized as an endocrine disruptor, influencing hormonal pathways. It has been shown to induce the expression of MDR1, a gene associated with multidrug resistance in cancer cells, indicating potential implications for cancer treatment efficacy . Furthermore, studies have linked this compound exposure to reproductive health issues, such as oligozoospermia and asthenozoospermia in men, suggesting that it may adversely affect male fertility .

Diabetes Risk

A case-control study indicated that higher levels of this compound exposure are associated with an increased risk of developing type 2 diabetes. Specifically, women in the highest quartile of exposure exhibited a significant odds ratio (OR) of 5.5 for developing the disease compared to controls . This finding underscores the potential metabolic consequences of environmental pollutants.

Obesity and Metabolic Disorders

In animal models, this compound exposure has been linked to obesity and metabolic dysregulation. A study involving C57BL/6J mice demonstrated that this compound induced body weight gain and insulin resistance. Interestingly, supplementation with pectin was found to mitigate these effects by altering gut microbiota composition and reducing this compound accumulation in tissues .

Case Studies

Propriétés

IUPAC Name |

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNVFOCBFJOQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020374 | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992), White solid; [HSDB] | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

601.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Soluble in fat and most organic solvents, In water, 0.065 mg/L at 24 °C, In water, 0.04 mg/L at 25 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000006 [mmHg], 6.0X10-6 mm Hg at 25 °C | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Eight chlorinated hydrocarbons were tested for their ability to compete with (3)H-estradiol-17beta for specific binding proteins in uterine cytoplasm from immature rats. o,p'-DDE (0.14 mmol) competed with (3)H-estradiol-17beta for binding to '8s receptor' in uterine cytoplasm but p,p'-DDE and p,p'-DDT did not compete. o,p'-DDT and o,p'-DDE act as estrogens at high concentrations as measured by their ability to compete with estradiol-17beta for binding to uterine cytoplasmic receptor in the transfer and binding of estradiol in nuclei of uterine cells., In a strain of ducks sensitive to eggshell-thinning effects of DDE, admin of 40 mg/kg in food for 45 days reduced eggshell index (EI) by 13% & content of calcium in the fluid of the shell gland forming an eggshell by 36%, & raised the calcium content of the shell gland mucosa by 19%, compared with control values. DDE inhibited the translocation (secretion) of calcium between the gland mucosa & the uterine cavity. ATP-dependent binding of calcium to microsomal subfraction (FI) rich in fragments of the plasma membrane was reduced by 16%, whereas that to a subfraction FIII which bound calcium at a very high rate was decreased to 36%. DDE may interfere with the stimulus-secretion mechanism of the eggshell gland in ducks through its effect on calcium binding., In vitro DDE at 2 to 16 ng/L of an homogenate of the eggshell gland of ducks (Anas platyrhynchos) inhibited the Ca(2+)-Mg(2+)-activated ATPase in a concentration-dependent manner, whereas Mg(2+)-activated ATPase was not affected by these concentrations. Since calcium is transported against a concentration gradient between blood plasma & lumen of the eggshell gland, it is suggested that DDE, by inhibiting the Ca(2+)-Mg(2+)-activated ATPase, decreased the calcium translocation over the eggshell gland mucosa., As for the mechanism of this eggshell thinning phenomenon, no adequate, or generally accepted, explanation exists. There are many reports that claim inhibition of carbonic anhydrase, generally acknowledged to play an important role in forming eggshells, by DDT, /DDE/ & some other derivatives, but there are just as many that deny this. ... Thus one is left with two alternatives to explain the phenomenon: 1) the carbonic anhydrase in the shell gland of avian species is unusually sensitive to chlorinated hydrocarbon insecticides, or 2) the in vivo inhibition observed is a result of some other effect, such as reduced enzyme production or the production of substances that suppress the activity of the enzyme., For more Mechanism of Action (Complete) data for DDE (6 total), please visit the HSDB record page. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid | |

CAS No. |

72-55-9, 68679-99-2 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p,p′-DDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-DDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(2,2-dichloroethenylidene)bis[chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(dichlorovinylidene)bis[chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7FS82U08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 to 194 °F (NTP, 1992), 89 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.